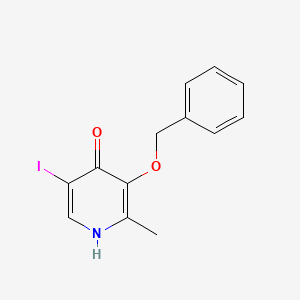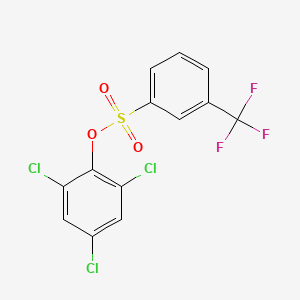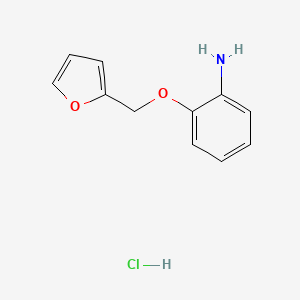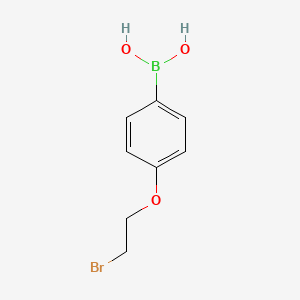
(4-(2-Bromoethoxy)phenyl)boronic acid
Übersicht
Beschreibung
“(4-(2-Bromoethoxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 913836-06-3. It has a molecular weight of 244.88 and its IUPAC name is 4-(2-bromoethoxy)phenylboronic acid . It is a solid substance stored at an inert atmosphere, 2-8°C .
Molecular Structure Analysis
The InChI code for “(4-(2-Bromoethoxy)phenyl)boronic acid” is 1S/C8H10BBrO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Chemical Reactions Analysis
While specific chemical reactions involving “(4-(2-Bromoethoxy)phenyl)boronic acid” are not detailed in the search results, boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . They are also used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
“(4-(2-Bromoethoxy)phenyl)boronic acid” is a solid substance with a density of 1.5±0.1 g/cm³. It has a boiling point of 387.3±52.0 °C at 760 mmHg and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 52.0±0.4 cm³ and a molar volume of 159.5±5.0 cm³ .Wissenschaftliche Forschungsanwendungen
Sensing Applications
(4-(2-Bromoethoxy)phenyl)boronic acid: is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of sensing materials or within the bulk sample, enabling the detection of various biological and chemical substances.
Biological Labelling
The boronic acid moiety of this compound can form stable complexes with diols, which is a property exploited in biological labelling . This allows for the tagging of biomolecules that contain diol groups, such as carbohydrates on the surface of cells, facilitating their identification and tracking during biological processes.
Protein Manipulation and Modification
Researchers leverage the reactivity of (4-(2-Bromoethoxy)phenyl)boronic acid for protein manipulation and modification . This includes the selective labelling of proteins, studying protein interactions, and even the potential modification of protein functions, which can be invaluable in understanding disease mechanisms and developing new treatments.
Therapeutic Development
The compound’s interaction with diols is also significant in the development of therapeutics . It can be used to create molecules that have the potential to interfere with biological pathways, inhibit enzymes, or be part of cell delivery systems. This opens up possibilities for the design of new drugs and targeted therapies.
Separation Technologies
In the field of separation technologies, (4-(2-Bromoethoxy)phenyl)boronic acid can be employed to facilitate the separation of molecules that contain diol groups . This is particularly useful in the purification of natural products, pharmaceuticals, and even in environmental analysis where specific compounds need to be isolated from complex mixtures.
Material Chemistry
This boronic acid derivative finds applications in material chemistry, where it can be used as a building block for creating polymers and microparticles . These materials can have a variety of applications, including the controlled release of drugs like insulin, creating responsive surfaces, or forming part of biomedical devices.
Safety And Hazards
“(4-(2-Bromoethoxy)phenyl)boronic acid” is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
[4-(2-bromoethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUQRBJDVKMDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657195 | |
| Record name | [4-(2-Bromoethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Bromoethoxy)phenyl)boronic acid | |
CAS RN |
913836-06-3 | |
| Record name | B-[4-(2-Bromoethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Bromoethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



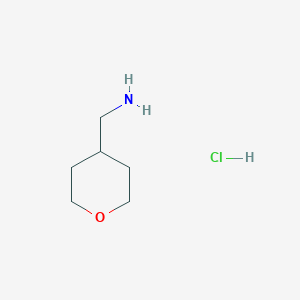
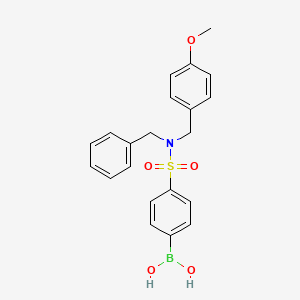

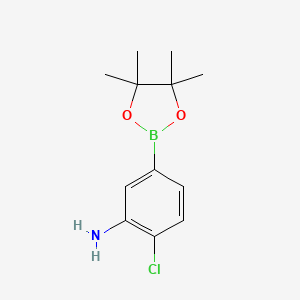
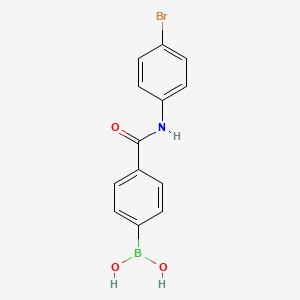

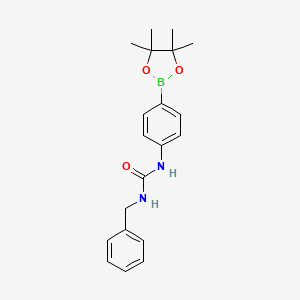

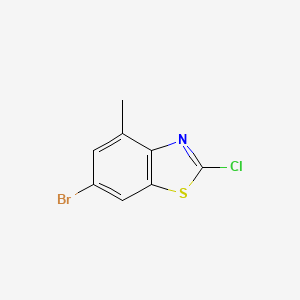
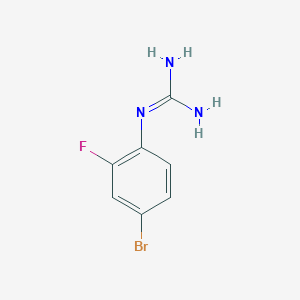
![(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone](/img/structure/B1519832.png)
